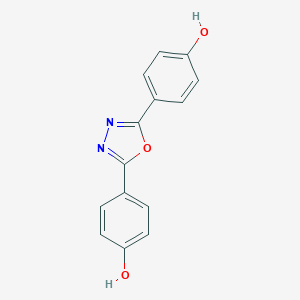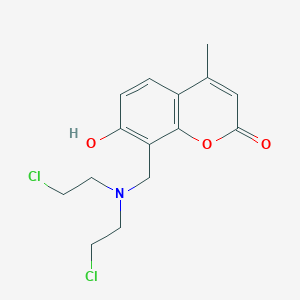![molecular formula C15H22O10 B088958 [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate CAS No. 14199-55-4](/img/structure/B88958.png)
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, also known as TMAOM, is a chemical compound that has been widely studied in the field of organic chemistry. It is a derivative of cellulose, a natural polymer that is found in plant cell walls. TMAOM has several interesting properties that make it a useful compound for various applications in scientific research.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is not fully understood, but it is believed to interact with other molecules through hydrogen bonding and van der Waals interactions. It has been shown to form complexes with various metal ions, which can be useful in catalytic reactions.
Biochemische Und Physiologische Effekte
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and biodegradability, which makes it a potential candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is its availability and relatively low cost compared to other compounds used in organic synthesis. However, its low solubility in common solvents and its sensitivity to moisture can be limitations in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate. One potential area of research is the development of new synthetic methods for the production of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate and its derivatives. Another area of interest is the study of its potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Additionally, the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate's interactions with other molecules and its mechanism of action could lead to the development of new catalysts and materials.
Synthesemethoden
The synthesis of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate can be achieved through several methods, including the acetylation of cellulose using acetic anhydride and acetic acid as the catalysts. This reaction results in the formation of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, it has been used as a starting material for the synthesis of other compounds due to its unique structure and reactivity. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
14199-55-4 |
|---|---|
Produktname |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
Molekularformel |
C15H22O10 |
Molekulargewicht |
362.33 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
BVCQQVDJOODWJR-QMIVOQANSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







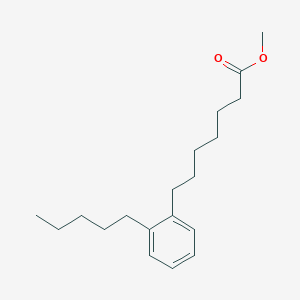
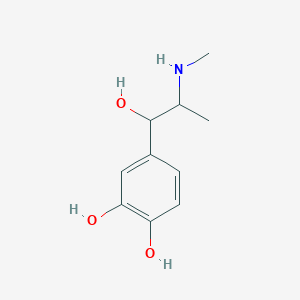

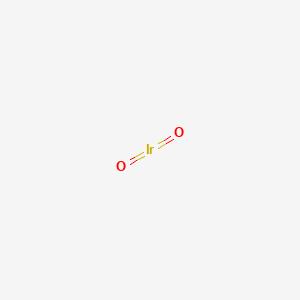
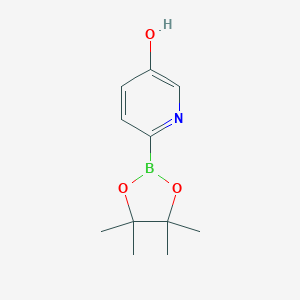
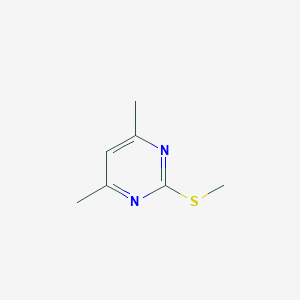
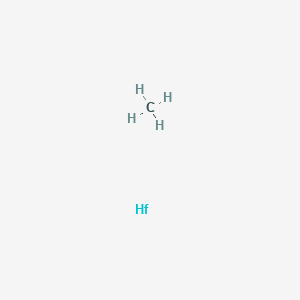
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
